6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine
CAS No.:
Cat. No.: VC17923073
Molecular Formula: C18H14ClN3OS
Molecular Weight: 355.8 g/mol
* For research use only. Not for human or veterinary use.
![6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine -](/images/structure/VC17923073.png)
Specification
Molecular Formula | C18H14ClN3OS |
---|---|
Molecular Weight | 355.8 g/mol |
IUPAC Name | 6-chloro-N-(2-methoxyphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
Standard InChI | InChI=1S/C18H14ClN3OS/c1-23-14-6-3-2-5-13(14)20-18-17(15-7-4-10-24-15)21-16-9-8-12(19)11-22(16)18/h2-11,20H,1H3 |
Standard InChI Key | WINYYSXLMIQDOI-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4 |
Introduction
Key Features:
-
Molecular Formula: C16H12ClN3OS.
-
Molecular Weight: Approximately 329.8 g/mol.
-
The presence of a chlorine atom and a thiophene ring suggests potential electron-withdrawing effects, which may influence the compound's reactivity and binding properties.
Synthesis
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions. A plausible synthetic route for this compound could include:
-
Starting Materials:
-
2-Aminopyridine as the precursor for the imidazo[1,2-a]pyridine core.
-
Thiophene derivatives for functionalization at position 2.
-
Methoxy-substituted aniline for N-substitution.
-
-
Reaction Steps:
-
Cyclization of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine scaffold.
-
Functionalization at position 3 with a methoxyphenyl group using amide coupling or related reactions.
-
Introduction of a thiophene moiety at position 2 via electrophilic substitution or cross-coupling reactions.
-
Chlorination at position 6 using reagents like N-chlorosuccinimide (NCS).
-
-
Purification:
-
Chromatographic techniques such as silica gel column chromatography or recrystallization.
-
Biological Activity
Imidazo[1,2-a]pyridine derivatives are widely studied for their pharmacological potential due to their ability to interact with biological targets such as enzymes and receptors.
Potential Activities:
-
Antimicrobial: The thiophene group is known to enhance antimicrobial activity by disrupting microbial membranes or inhibiting enzymes.
-
Anti-inflammatory: The methoxyphenyl group may contribute to anti-inflammatory properties through modulation of oxidative stress pathways.
-
CNS Activity: Imidazo[1,2-a]pyridine cores are often associated with activity on central nervous system receptors (e.g., GABA-A).
Mechanism of Action:
The compound's activity likely involves interactions with hydrophobic pockets in target proteins, facilitated by π-π stacking or hydrogen bonding via its functional groups.
Medicinal Chemistry:
This compound may serve as a lead molecule for drug development in areas such as:
-
Neurological disorders (e.g., anxiety, depression).
-
Infectious diseases (e.g., bacterial or fungal infections).
-
Inflammatory conditions.
Material Science:
The aromatic and heterocyclic nature of the compound may also make it useful in the development of organic semiconductors or dyes.
Analytical Data
The characterization of this compound would typically involve:
-
NMR Spectroscopy: To confirm the chemical shifts corresponding to protons and carbons in the thiophene, pyridine, and methoxyphenyl groups.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as amines (NH), ethers (C-O), and aromatic rings.
-
X-ray Crystallography: For detailed structural elucidation and confirmation of bond angles/lengths.
Example Data Table:
Technique | Observed Data |
---|---|
NMR | δ = 7.5–8.5 ppm (aromatic protons) |
MS | m/z = 329 (molecular ion peak) |
IR | Peaks at ~3300 cm⁻¹ (NH), ~1600 cm⁻¹ (C=C) |
Challenges:
-
Limited water solubility may hinder bioavailability in pharmaceutical applications.
-
Potential toxicity due to the presence of halogens and heterocycles.
Future Research:
-
Optimization of substituents to improve solubility and reduce toxicity.
-
Exploration of derivatives for enhanced specificity towards biological targets.
This detailed analysis highlights the significance of 6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine as a versatile compound with promising applications in medicinal chemistry and beyond. Further experimental studies are essential to fully unlock its potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume